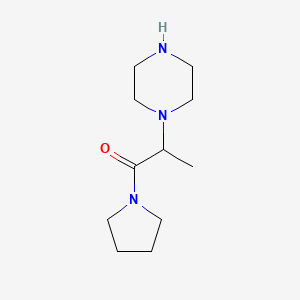
2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)propan-1-one
Vue d'ensemble
Description
2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)propan-1-one, commonly referred to as PP1, is a synthetic compound that has been used for a variety of scientific research applications. PP1 is a member of the piperazinone family, which consists of compounds that have a nitrogen-containing heterocyclic ring with an alkyl side chain. PP1 has been studied extensively due to its potential applications in drug synthesis, drug delivery, and biotechnology.
Applications De Recherche Scientifique
Anticonvulsant and Antiepileptic Activity
A study by Rybka et al. (2017) reported the synthesis of 1,3‐substituted pyrrolidine‐2,5‐dione derivatives, including compounds related to 2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)propan-1-one, demonstrating potential as anticonvulsant agents. These compounds showed protective indices superior to well-known antiepileptic drugs and indicated a mechanism of action involving sodium and calcium channel blocking (Rybka et al., 2017).
Antiarrhythmic and Antihypertensive Effects
Kulig et al. (2010) synthesized novel arylpiperazines bearing a pyrrolidin-2-one fragment, closely related to the compound of interest. These compounds showed significant binding affinity for alpha1- and alpha2-adrenoceptors and demonstrated prophylactic antiarrhythmic and antihypertensive activities in animal models (Kulig et al., 2010).
Anti-Malarial Properties
Mendoza et al. (2011) evaluated piperazine and pyrrolidine derivatives for their ability to inhibit Plasmodium falciparum growth, finding that certain aryl-alcohol series compounds, structurally related to 2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)propan-1-one, exhibited significant antiplasmodial activity (Mendoza et al., 2011).
Potential Anticancer Activity
Kumar et al. (2013) investigated piperazine-2,6-dione derivatives, including structural analogs of the compound , for their anticancer activity. Some of these compounds showed promising results against various cancer cell lines, including breast, lung, and liver cancers (Kumar et al., 2013).
Synthesis Methods and Pharmaceutical Relevance
The synthesis and development of enantiomers of 1-[3-(4-aryl-piperazin-1-yl)-2-hydroxy-propyl]-pyrrolidin-2-one, which shares structural similarities with the compound of interest, were explored by Kulig et al. (2009). These enantiomers displayed moderate potency as ligands for α1-adrenoreceptors, indicating pharmaceutical potential (Kulig et al., 2009).
Propriétés
IUPAC Name |
2-piperazin-1-yl-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-10(13-8-4-12-5-9-13)11(15)14-6-2-3-7-14/h10,12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOIQARFNNZHFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655396 | |
| Record name | 2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)propan-1-one | |
CAS RN |
89574-40-3 | |
| Record name | 2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




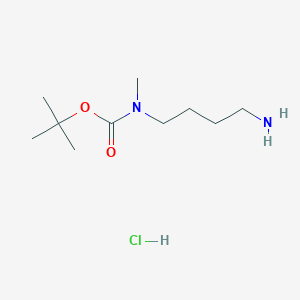

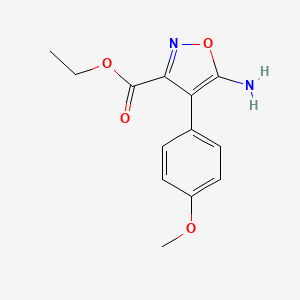




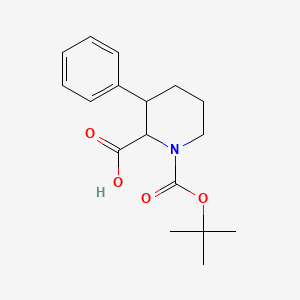

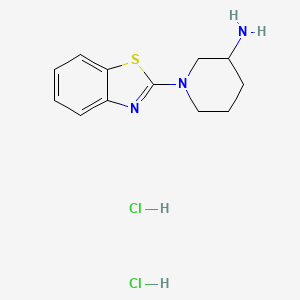
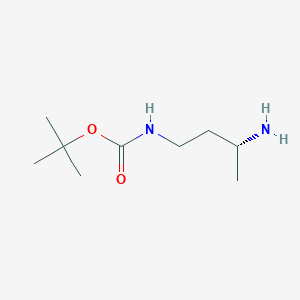
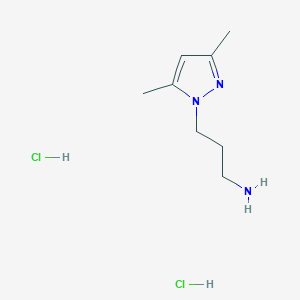
![4-[(4-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1520954.png)